Cas no 1190322-26-9 (5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a brominated pyrrolopyridine core with a carboxylic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of kinase inhibitors and other biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization or salt formation. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound is particularly useful in medicinal chemistry for scaffold diversification and targeted drug design.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid structure
1190322-26-9 structure
商品名:5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS番号:1190322-26-9
MF:C8H5BrN2O2
メガワット:241.041500806808
MDL:MFCD12962875
CID:827430
PubChem ID:53412946

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
    • 5-Bromo-7-azaindole-6-carboxylic acid
    • FCH1378787
    • PB31679
    • AX8217076
    • AB0032293
    • X5587
    • ST24044381
    • 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-bromo-
    • 5-Bromo-1H-pyrrolo[2 pound not3-b]pyridine-6-carboxylic acid
    • 1190322-26-9
    • AKOS016001342
    • DTXSID50696639
    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid
    • P11547
    • MFCD12962875
    • SCHEMBL20553146
    • DS-16320
    • DB-368579
    • MDL: MFCD12962875
    • インチ: 1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
    • InChIKey: XLDHSOLQOJNDAZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=O)O)N=C2C(C=CN2)=C1

計算された属性

  • せいみつぶんしりょう: 239.95344g/mol
  • どういたいしつりょう: 239.95344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.946

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0976101-100mg
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 95%
100mg
$260 2023-09-02
Alichem
A029190571-10g
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 96%
10g
$1610.14 2023-09-04
Fluorochem
219031-5g
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 95%
5g
£892.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121502-250MG
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 95%
250MG
¥ 1,016.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121502-100MG
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 95%
100MG
¥ 633.00 2023-04-04
Fluorochem
219031-1g
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 95%
1g
£298.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121502-25G
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 95%
25g
¥ 18,361.00 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112247-10g
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 97%
10g
¥11707.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112247-100mg
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 97%
100mg
¥846.00 2024-08-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B94480-25mg
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
1190322-26-9 -
25mg
¥488.0 2023-09-08

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 関連文献

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acidに関する追加情報

Recent Advances in the Application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1190322-26-9) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1190322-26-9) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This heterocyclic scaffold has garnered significant attention due to its versatility in medicinal chemistry and its potential applications in treating various diseases, including cancer and inflammatory disorders. Recent studies have explored its role as a building block for more complex pharmacophores, leveraging its unique electronic and steric properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in the synthesis of selective JAK2 inhibitors. The bromo-substituted pyrrolopyridine core was found to enhance binding affinity and selectivity, with the carboxylic acid moiety facilitating further derivatization. The study highlighted the compound's role in improving pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug development.

Another significant application was reported in a 2024 Nature Communications paper, where the compound served as a precursor for the development of PROTACs (Proteolysis Targeting Chimeras). The researchers utilized its reactive sites to conjugate with E3 ligase ligands, enabling the targeted degradation of oncogenic proteins. This approach showcased the molecule's potential in next-generation therapeutic strategies, particularly in overcoming drug resistance in cancer treatment.

From a synthetic chemistry perspective, recent advancements in transition-metal-catalyzed cross-coupling reactions have expanded the utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. A 2023 ACS Catalysis publication detailed a novel palladium-catalyzed arylation protocol that allows for efficient functionalization of the bromo position while preserving the carboxylic acid group. This methodological breakthrough has significantly streamlined the synthesis of diverse pyrrolopyridine-based libraries for high-throughput screening.

Ongoing research is exploring the compound's potential in radiopharmaceutical applications. Preliminary studies presented at the 2024 SNMMI Annual Meeting demonstrated its suitability as a precursor for 18F-labeled PET tracers, owing to the favorable leaving group characteristics of the bromo substituent. This development could open new avenues in diagnostic imaging for neurological disorders and certain cancers.

As the pharmaceutical industry continues to prioritize targeted therapies and personalized medicine, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1190322-26-9) is poised to play an increasingly important role in drug discovery pipelines. Its unique structural features and demonstrated versatility across multiple therapeutic modalities make it a valuable asset in contemporary medicinal chemistry efforts. Future research directions may focus on expanding its applications in covalent inhibitor design and as a scaffold for bifunctional molecules in chemical biology.

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